molecular formula C16H14CdO4 B13806817 Benzoic acid, 3-methyl-, cadmium salt CAS No. 68092-45-5

Benzoic acid, 3-methyl-, cadmium salt

Cat. No.: B13806817
CAS No.: 68092-45-5
M. Wt: 382.69 g/mol
InChI Key: NKURFNBXKPMIBS-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium m-toluate can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with m-toluic acid. The reaction typically occurs in an aqueous medium, where the cadmium salt reacts with the carboxylate group of m-toluic acid to form cadmium m-toluate. The reaction conditions often involve moderate temperatures and neutral to slightly acidic pH levels to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of cadmium m-toluate follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of cadmium salts to a solution of m-toluic acid, followed by purification steps to isolate the cadmium m-toluate. The purification process may include filtration, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Cadmium m-toluate undergoes various chemical reactions, including:

    Oxidation: Cadmium m-toluate can be oxidized to form cadmium oxide and other oxidation products.

    Reduction: Reduction reactions can convert cadmium m-toluate to cadmium metal and reduced organic products.

    Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions typically occur at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve metal salts like sodium or potassium salts in aqueous or organic solvents.

Major Products Formed

    Oxidation: Cadmium oxide and various organic oxidation products.

    Reduction: Cadmium metal and reduced organic compounds.

    Substitution: New metal salts and m-toluic acid derivatives.

Scientific Research Applications

Cadmium m-toluate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other cadmium-containing compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of specialized materials, including catalysts and coatings.

Mechanism of Action

The mechanism of action of cadmium m-toluate involves its interaction with cellular components, particularly proteins and enzymes. Cadmium ions can bind to thiol groups in proteins, leading to the disruption of protein function and cellular processes. This interaction can result in oxidative stress, enzyme inhibition, and alterations in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cadmium acetate: Another cadmium salt with similar properties but different applications.

    Cadmium chloride: Widely used in various industrial processes and research applications.

    Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.

Uniqueness

Cadmium m-toluate is unique due to its specific structure and the presence of the m-toluic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other cadmium salts, making it valuable for specialized applications in research and industry.

Properties

CAS No.

68092-45-5

Molecular Formula

C16H14CdO4

Molecular Weight

382.69 g/mol

IUPAC Name

cadmium(2+);3-methylbenzoate

InChI

InChI=1S/2C8H8O2.Cd/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

NKURFNBXKPMIBS-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Cd+2]

Related CAS

99-04-7 (Parent)

Origin of Product

United States

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